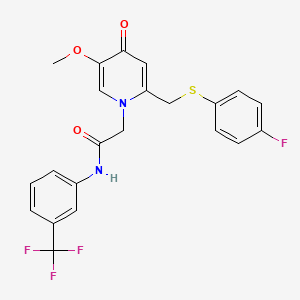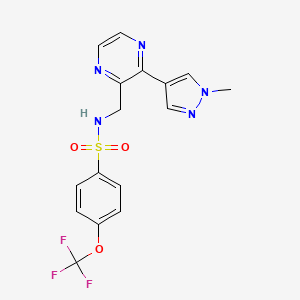
1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine-3-carboxylic acid, which is a key structural motif in many biologically active compounds. The presence of chloro and fluoro substituents on the phenyl ring suggests potential for increased biological activity or specificity due to the electron-withdrawing effects of these groups, which can influence the molecular interactions with biological targets.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves the introduction of substituents onto a phenyl ring followed by cyclization to form the pyrrolidine core. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes various substituents such as chloro, hydroxyl, and amino groups . Another approach involves palladium-catalyzed reactions, as seen in the practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, where a regioselective chlorination followed by a coupling reaction is employed . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with substituents affecting the overall shape and electronic distribution. X-ray diffraction analysis has been used to unambiguously assign the structure of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . This technique could be applied to determine the precise molecular structure of "this compound".
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including substitution, cyclization, and hydrolysis. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involves substitution and hydrolysis steps . These types of reactions are likely relevant to the synthesis and further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. Spectroscopic techniques like FT-IR, NMR, and UV are commonly used to investigate these properties . Quantum chemical methods can also provide insights into the electronic properties, such as HOMO and LUMO energies, which are important for understanding the reactivity of the compound . These analyses would be essential for a comprehensive understanding of "this compound".
科学的研究の応用
Synthesis and Antibacterial Activity
1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogues are explored for their synthesis and potential antibacterial properties. Research into pyridonecarboxylic acids, for instance, has revealed the preparation of compounds with significant antibacterial activity, potentially offering new avenues for antibiotic development. These compounds, including variations with amino- and hydroxy-substituted cyclic amino groups, have shown promising results in in vitro and in vivo screenings, indicating their potential as novel antibacterial agents (Egawa et al., 1984).
Aurora Kinase Inhibition for Cancer Treatment
The compound and its derivatives have been examined for their role in inhibiting Aurora kinases, which are critical regulators of cell division. This inhibition is crucial for cancer therapy, as it can potentially halt the proliferation of cancer cells. Research into Aurora kinase inhibitors reveals compounds that may be useful in treating cancer, highlighting the therapeutic potential of these molecules in oncology (ロバート ヘンリー,ジェームズ, 2006).
Antioxidant Activity and Potential Therapeutic Applications
A series of derivatives containing various substituents have been synthesized and evaluated for their antioxidant activity. Some compounds have shown potent antioxidant effects, surpassing well-known antioxidants like ascorbic acid in certain assays. This suggests potential therapeutic applications in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Fluorescence and Sensing Applications
The compound's derivatives have also been explored for their fluorescent properties, contributing to the development of carbon dots with high fluorescence quantum yields. These materials have broad applications in sensing, imaging, and electronics, demonstrating the versatility of the compound's derivatives in materials science (Shi et al., 2016).
Chemical Synthesis and Molecular Reactivity
Research into the synthesis and reactivity of related heterocyclic molecules provides insights into the chemical behavior of this compound and its analogues. These studies contribute to a deeper understanding of the compound's potential in various chemical reactions and its utility in synthetic chemistry (Murthy et al., 2017).
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXLVUTJIXDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B2530013.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)
![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
